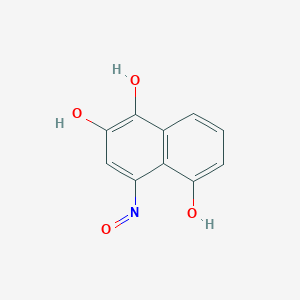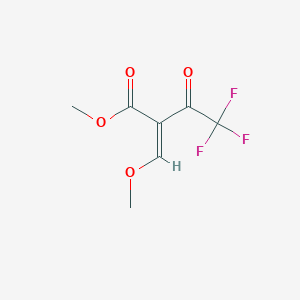
Methyl 4,4,4-trifluoro-2-(methoxymethylene)-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,4,4-trifluoro-2-(methoxymethylene)-3-oxobutanoate is an organic compound with the molecular formula C7H7F3O4. This compound is characterized by the presence of trifluoromethyl and methoxymethylene groups, which contribute to its unique chemical properties. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4,4-trifluoro-2-(methoxymethylene)-3-oxobutanoate typically involves the reaction of methyl acetoacetate with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Methyl acetoacetate+Trifluoroacetic anhydride→Methyl 4,4,4-trifluoro-2-(methoxymethylene)-3-oxobutanoate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4,4,4-trifluoro-2-(methoxymethylene)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 4,4,4-trifluoro-2-(methoxymethylene)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is utilized in the development of advanced materials with unique properties.
Biology and Medicine: Research into its potential biological activities and medicinal applications is ongoing.
Industry: The compound is used in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of Methyl 4,4,4-trifluoro-2-(methoxymethylene)-3-oxobutanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The methoxymethylene group also contributes to its chemical behavior, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate
- Methyl 4,4,4-trifluoro-2-(formylamino)-3-hydroxy-3-(4-methoxyphenyl)butanoate
- 4,4,4-Trifluoro-2-methyl-1-butanol
Uniqueness
Methyl 4,4,4-trifluoro-2-(methoxymethylene)-3-oxobutanoate is unique due to the presence of both trifluoromethyl and methoxymethylene groups. These functional groups impart distinct chemical properties, making the compound valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H7F3O4 |
|---|---|
Peso molecular |
212.12 g/mol |
Nombre IUPAC |
methyl (2Z)-4,4,4-trifluoro-2-(methoxymethylidene)-3-oxobutanoate |
InChI |
InChI=1S/C7H7F3O4/c1-13-3-4(6(12)14-2)5(11)7(8,9)10/h3H,1-2H3/b4-3- |
Clave InChI |
XAJDZVORTHXXCC-ARJAWSKDSA-N |
SMILES isomérico |
CO/C=C(/C(=O)C(F)(F)F)\C(=O)OC |
SMILES canónico |
COC=C(C(=O)C(F)(F)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


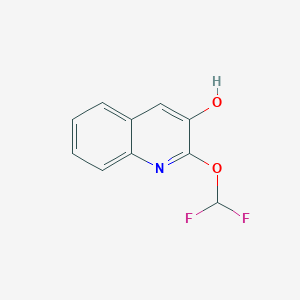
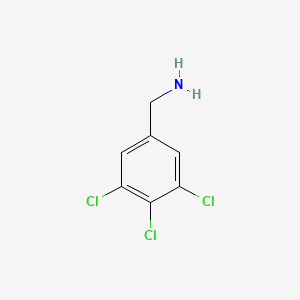

![2-((3-Amino-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethanol](/img/structure/B11893317.png)


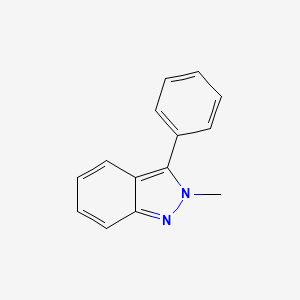

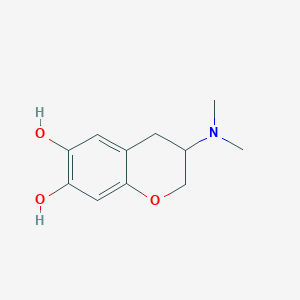

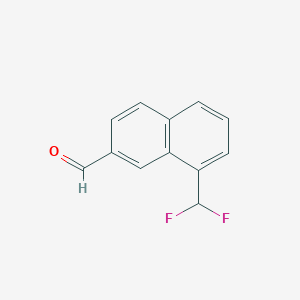
![5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B11893392.png)
![5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine](/img/structure/B11893394.png)
